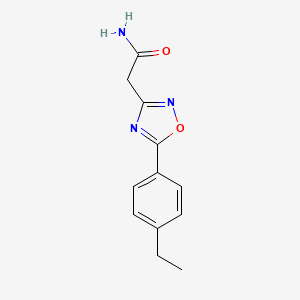

2-(5-(4-Ethylphenyl)-1,2,4-oxadiazol-3-yl)acetamide

Description

Properties

IUPAC Name |

2-[5-(4-ethylphenyl)-1,2,4-oxadiazol-3-yl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13N3O2/c1-2-8-3-5-9(6-4-8)12-14-11(15-17-12)7-10(13)16/h3-6H,2,7H2,1H3,(H2,13,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AJHWTIZPQXGVCQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)C2=NC(=NO2)CC(=O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-(4-Ethylphenyl)-1,2,4-oxadiazol-3-yl)acetamide typically involves the cyclization of appropriate precursors. One common method is the reaction of 4-ethylbenzohydrazide with chloroacetic acid in the presence of a dehydrating agent such as phosphorus oxychloride. The reaction proceeds through the formation of an intermediate hydrazide, which then cyclizes to form the oxadiazole ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, industrial methods may incorporate advanced purification techniques such as recrystallization and chromatography to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

2-(5-(4-Ethylphenyl)-1,2,4-oxadiazol-3-yl)acetamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the oxadiazole ring into other functional groups.

Substitution: The ethylphenyl group can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxadiazole oxides, while reduction can produce amines or alcohols.

Scientific Research Applications

Anti-Cancer Applications

Recent studies have highlighted the potential of oxadiazole derivatives, including 2-(5-(4-ethylphenyl)-1,2,4-oxadiazol-3-yl)acetamide, in cancer treatment:

- Mechanism of Action : Oxadiazoles can inhibit tubulin polymerization, a critical process for cell division in cancer cells. This inhibition leads to apoptosis (programmed cell death) in various cancer cell lines.

-

Case Studies :

- In vitro studies demonstrated that certain oxadiazole derivatives showed significant cytotoxicity against glioblastoma cell lines (LN229) by inducing DNA damage and apoptosis .

- A specific oxadiazole derivative was reported to exhibit promising anticancer activity against multiple cancer cell lines, with effective binding to tubulin .

Anti-Diabetic Potential

The anti-diabetic properties of oxadiazole derivatives are also noteworthy:

- Mechanism : Some compounds have shown the ability to lower glucose levels significantly in diabetic models through various mechanisms, including enhancing insulin sensitivity and inhibiting glucose absorption.

- Case Studies :

Other Therapeutic Applications

Beyond cancer and diabetes, oxadiazoles have been investigated for additional therapeutic uses:

- Anti-inflammatory and Analgesic Activities : Some derivatives exhibit significant anti-inflammatory effects, making them candidates for treating chronic inflammatory diseases.

- Antimicrobial Properties : Oxadiazoles have shown efficacy against various bacterial and fungal strains, indicating their potential as broad-spectrum antimicrobial agents.

Data Tables

The following table summarizes key findings related to the applications of this compound:

Mechanism of Action

The mechanism of action of 2-(5-(4-Ethylphenyl)-1,2,4-oxadiazol-3-yl)acetamide involves its interaction with specific molecular targets. The oxadiazole ring can interact with enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of the target compound can be compared to related 1,2,4-oxadiazole derivatives, as outlined below:

Table 1: Structural and Physicochemical Comparison

*Calculated based on molecular formula.

Key Comparisons:

Substituent Effects on the Oxadiazole Ring: The 4-ethylphenyl group in the target compound provides moderate lipophilicity (logP ~2.5 estimated), which may enhance membrane permeability compared to the p-tolyl (methyl) group in the compound from .

Acetamide Functionalization :

- The target compound features a primary acetamide (-CH₂CONH₂), enabling stronger hydrogen-bonding interactions with biological targets compared to secondary amides (e.g., 3-chlorophenyl in and ). Secondary amides, while less polar, may improve resistance to enzymatic hydrolysis.

Biological Activity: While direct pharmacological data for the target compound are absent, structurally related acetamide-oxadiazoles have shown anti-exudative activity ().

Biological Activity

2-(5-(4-Ethylphenyl)-1,2,4-oxadiazol-3-yl)acetamide is a compound of interest due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article reviews the current understanding of its biological activity, synthesizing findings from various studies and patents.

Chemical Structure

The compound features an oxadiazole ring, which is known for its diverse biological activities. The structural formula can be represented as follows:

Biological Activity Overview

The biological activity of this compound has been evaluated in several studies, focusing on its antimicrobial properties and potential as a therapeutic agent in metabolic disorders.

1. Antimicrobial Activity

Research has demonstrated that compounds containing the 1,2,4-oxadiazole moiety exhibit significant antimicrobial properties. A study highlighted the synthesis of various oxadiazole derivatives, including those related to our compound, showing activity against a range of pathogens:

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 0.22 - 0.25 µg/mL |

| Escherichia coli | 8.33 - 23.15 µM |

| Bacillus subtilis | 4.69 - 22.9 µM |

These findings suggest that derivatives of oxadiazoles may serve as effective agents against resistant bacterial strains .

2. Anticancer Potential

The compound's potential as an anticancer agent has also been explored. Research indicates that oxadiazole derivatives can inhibit specific cancer-related enzymes and pathways. For instance, studies on structural analogs have shown inhibition of acetyl-CoA carboxylases (ACCs), which are crucial in fatty acid metabolism and linked to cancer cell proliferation:

- Inhibition Mechanism : The compound acts as a dual modulator targeting both ACC and peroxisome proliferator-activated receptors (PPARs), which are implicated in metabolic syndrome and cancer .

Case Studies

Several case studies have reported on the synthesis and evaluation of oxadiazole derivatives with similar structures to this compound:

- Antimicrobial Evaluation : In vitro tests showed that certain oxadiazole derivatives exhibited synergistic effects with established antibiotics like Ciprofloxacin against resistant strains .

- Cancer Cell Studies : Compounds with similar oxadiazole structures were tested for their ability to induce apoptosis in cancer cells through mechanisms involving HSET (KIFC1) inhibition, leading to multipolar spindle formation and subsequent cell death .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of compounds based on the oxadiazole scaffold. Modifications at specific positions on the phenyl ring or the oxadiazole can significantly enhance or reduce activity:

| Modification | Effect on Activity |

|---|---|

| Para-substitution | Retained high potency |

| Ortho-substitution | Significantly reduced potency |

| Presence of HBD | Eliminated potency |

These insights guide further development and refinement of new derivatives for improved efficacy .

Q & A

Q. What synthetic strategies are most effective for preparing 2-(5-(4-Ethylphenyl)-1,2,4-oxadiazol-3-yl)acetamide, and how can reaction conditions be optimized?

Methodological Answer : The synthesis typically involves coupling 4-ethylphenyl-substituted oxadiazole precursors with chloroacetamide derivatives. A reflux method using triethylamine as a base and solvent is common, as described for analogous oxadiazole-acetamide compounds . Optimization may include:

Q. What analytical techniques are critical for characterizing the purity and structure of this compound?

Methodological Answer :

- NMR spectroscopy : H and C NMR are essential for confirming the acetamide and oxadiazole moieties.

- High-performance liquid chromatography (HPLC) : Quantifies purity (>95% typical for research-grade compounds) .

- Mass spectrometry (MS) : Validates molecular weight (e.g., 591.68 g/mol for analogous structures) .

Advanced Research Questions

Q. How can computational modeling guide the design of derivatives with enhanced biological activity?

Methodological Answer :

- Quantum chemical calculations : Predict reaction pathways and transition states to prioritize synthetic targets. For example, ICReDD’s approach integrates computational reaction path searches with experimental validation to reduce trial-and-error cycles .

- Molecular docking : Simulate interactions with biological targets (e.g., enzymes or receptors) to optimize substituents on the 4-ethylphenyl group. COMSOL Multiphysics and AI-driven tools enable virtual screening of derivatives .

Q. How should researchers address contradictions in pharmacological data across studies?

Methodological Answer :

- Dose-response standardization : Use in vitro assays (e.g., antiproliferative activity tests) with consistent cell lines and controls, as seen in hydroxyacetamide derivative studies .

- Meta-analysis : Apply statistical tools to reconcile discrepancies in IC values or mechanism-of-action claims. Theoretical frameworks emphasizing iterative hypothesis testing are critical .

Q. What methodologies are recommended for studying the compound’s stability under varying environmental conditions?

Methodological Answer :

- Accelerated stability testing : Expose the compound to heat, light, and humidity, monitoring degradation via HPLC or UV-Vis spectroscopy.

- Kinetic modeling : Use Arrhenius equations to predict shelf-life, as applied in fuel engineering and combustion studies .

Experimental Design & Data Analysis

Q. How can researchers design robust in vitro assays to evaluate this compound’s mechanism of action?

Methodological Answer :

- Multi-parametric assays : Combine enzymatic inhibition assays (e.g., kinase profiling) with transcriptomic analysis to identify pathways affected.

- Control experiments : Include positive/negative controls and solvent-only groups to isolate compound-specific effects, as detailed in antioxidant capacity studies .

Q. What advanced statistical methods are suitable for analyzing dose-dependent toxicity data?

Methodological Answer :

- Nonlinear regression : Fit dose-response curves using software like GraphPad Prism to calculate EC values.

- Machine learning : Train models on historical toxicity datasets to predict adverse effects, aligning with AI-driven chemical engineering frameworks .

Cross-Disciplinary Applications

Q. How can membrane separation technologies improve the purification of this compound?

Methodological Answer :

- Nanofiltration : Utilize membranes with tailored pore sizes to isolate the compound from byproducts. Research in membrane technologies for fuel engineering provides transferable protocols .

- Simulation-driven optimization : COMSOL Multiphysics models can predict solvent-membrane interactions to enhance yield .

Q. What safety protocols are essential for handling this compound in laboratory settings?

Methodological Answer :

- Chemical Hygiene Plan compliance : Follow OSHA guidelines for acetamide derivatives, including fume hood use and waste disposal .

- Risk assessment : Pre-screen for flammability and reactivity using PubChem data and safety sheets .

Data Management & Reproducibility

Q. How can researchers ensure data integrity in high-throughput screening campaigns?

Methodological Answer :

- Electronic Lab Notebooks (ELNs) : Digitize workflows to track experimental parameters and raw data. Chemical software platforms enforce encryption and access controls to prevent breaches .

- Inter-laboratory validation : Share protocols via platforms like Zenodo to standardize assays and improve reproducibility .

Q. What role do theoretical frameworks play in aligning experimental outcomes with academic standards?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.